Methyl 3-(6-aminopyridin-3-yl)-5-fluorobenzoate
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Overview
Description
Methyl 3-(6-aminopyridin-3-yl)-5-fluorobenzoate: is an organic compound that belongs to the class of aminopyridines and fluorobenzoates. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, pharmaceuticals, and organic synthesis. The presence of both an aminopyridine and a fluorobenzoate moiety in its structure makes it a versatile molecule for various chemical reactions and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(6-aminopyridin-3-yl)-5-fluorobenzoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluorobenzoic acid and 6-aminopyridine.
Esterification: The 3-fluorobenzoic acid is first esterified with methanol in the presence of a strong acid catalyst like sulfuric acid to form methyl 3-fluorobenzoate.
Nucleophilic Substitution: The methyl 3-fluorobenzoate then undergoes a nucleophilic substitution reaction with 6-aminopyridine in the presence of a base such as potassium carbonate to yield this compound.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions such as temperature, pressure, and reactant concentrations is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl 3-(6-aminopyridin-3-yl)-5-fluorobenzoate can undergo oxidation reactions, particularly at the aminopyridine moiety, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride, primarily affecting the ester group.
Substitution: The fluorine atom on the benzoate ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, and other nucleophiles in the presence of a base like potassium carbonate.
Major Products:
Oxidation: Oxidized derivatives of the aminopyridine moiety.
Reduction: Reduced forms of the ester group, potentially yielding alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-(6-aminopyridin-3-yl)-5-fluorobenzoate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its aminopyridine moiety.
Industrial Applications: The compound is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 3-(6-aminopyridin-3-yl)-5-fluorobenzoate involves its interaction with specific molecular targets:
Molecular Targets: The aminopyridine moiety can interact with various enzymes and receptors, potentially inhibiting their activity.
Pathways Involved: The compound may affect signaling pathways related to inflammation and neurotransmission, depending on its specific interactions with biological molecules.
Comparison with Similar Compounds
Methyl 3-(6-aminopyridin-3-yl)-4-fluorobenzoate: Similar structure but with a different position of the fluorine atom.
3-(6-aminopyridin-3-yl)benzamide: Lacks the ester group, which may affect its reactivity and biological activity.
N’-(6-aminopyridin-3-yl)-N-(2-cyclopentylethyl)-4-methyl-benzene-1,3-diamine: Contains additional functional groups that may enhance its biological activity.
Uniqueness: Methyl 3-(6-aminopyridin-3-yl)-5-fluorobenzoate is unique due to the specific positioning of the fluorine atom and the ester group, which can influence its chemical reactivity and biological interactions. This makes it a valuable compound for targeted synthesis and research applications.
Properties
IUPAC Name |
methyl 3-(6-aminopyridin-3-yl)-5-fluorobenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN2O2/c1-18-13(17)10-4-9(5-11(14)6-10)8-2-3-12(15)16-7-8/h2-7H,1H3,(H2,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWSQDIMVXVHITJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)C2=CN=C(C=C2)N)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10718568 |
Source
|
Record name | Methyl 3-(6-aminopyridin-3-yl)-5-fluorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10718568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1314987-71-7 |
Source
|
Record name | Methyl 3-(6-aminopyridin-3-yl)-5-fluorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10718568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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